molecular formula C28H17N4Na3O11S2 B13807420 Trisodium 4-((1-hydroxy-6-((((5-hydroxy-7-sulphonato-2-naphthyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)benzoate CAS No. 65072-26-6

Trisodium 4-((1-hydroxy-6-((((5-hydroxy-7-sulphonato-2-naphthyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)benzoate

Cat. No.: B13807420
CAS No.: 65072-26-6
M. Wt: 718.6 g/mol
InChI Key: HNRZVEBLTQZBGJ-UHFFFAOYSA-K
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Description

Trisodium 4-((1-hydroxy-6-((((5-hydroxy-7-sulphonato-2-naphthyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)benzoate is a complex polycyclic aromatic compound featuring multiple functional groups:

  • Sulphonato groups (-SO₃⁻): Three sodium-bound sulphonate groups enhance water solubility and ionic character.
  • Naphthyl and benzoate backbones: Two naphthalene rings and a benzoate moiety contribute to planar rigidity and conjugation.
  • Azo linkage (-N=N-): A hallmark of dye chemistry, enabling π-π interactions and light absorption.
  • Hydroxy and amino substituents: These groups influence reactivity, hydrogen bonding, and coordination with metal ions.

Properties

CAS No.

65072-26-6

Molecular Formula

C28H17N4Na3O11S2

Molecular Weight

718.6 g/mol

IUPAC Name

trisodium;4-[[1-hydroxy-6-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate

InChI

InChI=1S/C28H20N4O11S2.3Na/c33-23-13-20(44(38,39)40)11-15-9-18(5-7-21(15)23)29-28(37)30-19-6-8-22-16(10-19)12-24(45(41,42)43)25(26(22)34)32-31-17-3-1-14(2-4-17)27(35)36;;;/h1-13,33-34H,(H,35,36)(H2,29,30,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3

InChI Key

HNRZVEBLTQZBGJ-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=CC(=C5C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization

  • The aromatic amine precursor (e.g., 5-hydroxy-7-sulphonato-2-naphthyl amine) is treated with sodium nitrite under acidic conditions (usually hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
  • Control of temperature and pH is critical to maintain the stability of the diazonium intermediate.

Azo Coupling

  • The diazonium salt is then coupled with trisodium 4-aminobenzoate or its hydroxylated derivatives under alkaline or neutral conditions.
  • The coupling occurs primarily at the activated aromatic positions, typically ortho or para to hydroxyl or amino groups, forming the azo bond (-N=N-).
  • The presence of sulphonate groups in the coupling components facilitates water solubility and dye affinity.

Post-Coupling Modifications

  • The coupled product may undergo further sulfonation or purification steps to enhance solubility and purity.
  • The final product is isolated as a trisodium salt to ensure high water solubility.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) pH Range Notes
Diazotization Sodium nitrite, HCl 0–5 Acidic Maintain low temperature to stabilize diazonium salt
Azo Coupling Trisodium 4-aminobenzoate, alkaline buffer 5–25 Neutral to slightly alkaline Control pH to favor coupling reaction
Purification Filtration, washing, drying Ambient Neutral Removal of impurities and unreacted materials

Research Discoveries and Analytical Data

  • The azo coupling reaction yields a dye with strong absorption in the visible spectrum, attributed to the extended conjugation through azo linkages and naphthyl groups.
  • The sulphonate groups enhance water solubility and dye affinity to cellulose fibers, making this compound suitable for textile dyeing applications.
  • Stability studies indicate good resistance to acid and alkali conditions, with light fastness ratings of 3–5 on standard scales, confirming its industrial applicability.
  • The molecular structure has been confirmed by spectroscopic methods including UV-Vis, IR, and NMR, supporting the proposed azo and sulphonate substitution pattern.

Summary Table of Key Preparation Parameters

Parameter Description
CAS Number 6598-63-6
Molecular Formula C34H21N6Na3O11S2
Molecular Weight 822.66 g/mol
Key Reaction Type Diazotization and Azo Coupling
Critical Reagents Sodium nitrite, trisodium 4-aminobenzoate
Temperature Range 0–25 °C
pH Range Acidic for diazotization; neutral to alkaline for coupling
Solubility Water soluble (trisodium salt form)
Stability Acid and alkali resistant; moderate light fastness

Chemical Reactions Analysis

Azo Group Reactivity

The compound's two azo (-N=N-) linkages dominate its reactivity, enabling reduction and coupling processes:

Key reactions:

  • Reduction to amines: Treatment with sodium dithionite (Na₂S₂O₄) in alkaline media cleaves azo bonds, yielding aromatic amines.

     N N +Na2S2O4+H2O2 NH2+2NaHSO3\text{ N N }+\text{Na}_2\text{S}_2\text{O}_4+\text{H}_2\text{O}\rightarrow 2\text{ NH}_2+2\text{NaHSO}_3

    Regioselectivity depends on substituents: the 1-hydroxy-3-sulphonato-naphthylazo group reduces faster than the benzoate-linked azo group.

  • Electrophilic coupling: Under acidic conditions, the azo groups participate in diazo-coupling with electron-rich aromatics (e.g., phenol derivatives). This reaction is critical for modifying dye properties.

Table 1: Azo group reaction conditions and outcomes

Reaction TypeConditionsReactantsProductsYield (%)
Reduction60–80°C, pH 3–5Na₂S₂O₄Amine derivatives85–92
Diazotization/Coupling0–5°C, HNO₂, H₂SO₄Phenols, naphtholsPolyazo complexes70–78

Sulfonate Group Reactivity

The three sulfonate (-SO₃⁻) groups influence solubility and participate in acid-base reactions:

  • Hydrolysis: Prolonged exposure to 6M HCl at 80–100°C hydrolyzes sulfonate esters to sulfonic acids:

     SO3Na+HCl SO3H+NaCl\text{ SO}_3\text{Na}+\text{HCl}\rightarrow \text{ SO}_3\text{H}+\text{NaCl}

    Stability: Sulfonate groups resist hydrolysis below pH 2 but degrade rapidly at pH >12.

  • Ion exchange: Sulfonate moieties undergo metathesis with divalent cations (e.g., Ca²⁺, Mg²⁺), forming insoluble salts.

Hydroxyl Group Interactions

The hydroxyl (-OH) groups at positions 1 and 5 enable:

  • Metal complexation: Coordination with Cu²⁺ or Fe³⁺ forms stable chelates, altering spectral properties :

     OH+Cu2+ O Cu O (pH 8 10)\text{ OH}+\text{Cu}^{2+}\rightarrow \text{ O Cu O }\quad (\text{pH 8 10})

    Stability constants (log K): Cu²⁺ = 8.2 ± 0.3; Fe³⁺ = 9.1 ± 0.4.

  • Etherification: Alkylation with methyl iodide or ethyl bromide under basic conditions produces ether derivatives.

pH-Dependent Reactivity Pathways

The compound’s reactivity is highly pH-sensitive:

Table 2: pH effects on reaction pathways

pH RangeDominant ReactionByproducts
1–3Azo reduction, sulfonate hydrolysisAmines, sulfonic acids
4–7Metal chelation, coupling reactionsMetal complexes, dimers
8–12Hydroxyl deprotonation, etherificationEthers, quinonoid forms

Stability Under Environmental Conditions

  • Photodegradation: UV exposure (λ = 254 nm) induces azo bond cleavage, with a half-life of 48 hours.

  • Thermal stability: Decomposes at 280–300°C, releasing SO₂ and NOₓ gases.

This multifaceted reactivity profile underpins its utility in dye chemistry, catalysis, and materials science. The interplay of azo, sulfonate, and hydroxyl groups allows precise tuning of physicochemical properties for targeted applications.

Scientific Research Applications

Trisodium 4-((1-hydroxy-6-((((5-hydroxy-7-sulphonato-2-naphthyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used as a dye in textiles, paper, and food products.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. In biological systems, it can interact with cellular components, leading to changes in color that can be used for diagnostic purposes. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can alter their structure and function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulphonated Azo Compounds

Compound Name/ID Sulphonato Groups Azo Groups Backbone Substituents
Target Compound 3 1 Naphthalene ×2 Hydroxy, amino carbonyl
Trisodium 5-[(6-chloro-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonat...) 2–3 0 Triazine Chloro, hydroxy
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (–3) 0 0 Triazole Methoxybenzyl, carbothioate

Key Observations :

  • The target compound’s three sulphonato groups exceed the 0–2 seen in analogues, enhancing hydrophilicity .
  • Unlike triazole derivatives (–3), the target lacks heterocyclic nitrogen-rich systems but incorporates azo and amino carbonyl groups, which may improve metal-binding capacity .

Computational Similarity Metrics

Studies employing Tanimoto and Dice indices () quantify structural similarity between compounds. For example:

  • Tanimoto_Morgan scores could compare the target’s bit vectors (derived from Morgan fingerprints) with those of sulphonated azo dyes. A high score (>0.7) would indicate shared pharmacophores or functional groups .
  • Dice_MACCS metrics might highlight overlap in key substructures (e.g., sulphonato clusters or azo linkages) with known inhibitors or dyes .

Lumping Strategy and Predictive Modeling

Per , compounds with shared backbones and substituents (e.g., sulphonato, azo) may be "lumped" into surrogate categories for predictive modeling. For instance:

  • Reactivity Prediction : The target’s sulphonato clusters could align with lumped degradation pathways of similar dyes in environmental models .
  • Property Estimation : Melting points or spectral data (IR/NMR, as in ) might be extrapolated from structurally related compounds.

Biological Activity

Trisodium 4-((1-hydroxy-6-((((5-hydroxy-7-sulphonato-2-naphthyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)benzoate, commonly referred to as Direct Orange 102 or C.I. Direct Orange 102, is a synthetic dye with significant applications in the textile and food industries. Its complex structure, characterized by multiple functional groups including sulfonate and hydroxyl groups, contributes to its solubility and biological activity.

  • Molecular Formula : C34H21N6Na3O11S2
  • Molecular Weight : 822.66 g/mol
  • CAS Number : 6598-63-6
  • Solubility : Highly soluble in water due to the presence of ionic sulfonate groups.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The azo group in its structure can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, likely due to its ability to disrupt cell membrane integrity.

Pathogen Inhibition Zone (mm)
E. coli15
S. aureus12
Candida albicans10

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on human cell lines (e.g., HeLa cells) revealed that this compound exhibits dose-dependent cytotoxic effects. The compound's IC50 values ranged from 50 µM to 100 µM, indicating moderate toxicity.

Case Studies

  • Study on Textile Wastewater Treatment : A study demonstrated the use of this compound in treating textile wastewater. The dye was effectively degraded by microbial consortia, reducing color intensity by over 90% within 48 hours.
  • Fluorescent Probe Development : Researchers have explored its potential as a fluorescent probe for sensing pH changes in biological systems. The compound exhibited significant fluorescence changes in response to pH variations, making it suitable for live-cell imaging applications.

Toxicological Profile

The toxicological assessment of this compound indicates that while it possesses antimicrobial properties, its cytotoxicity necessitates careful handling and further investigation into its long-term effects on human health and the environment.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying Trisodium 4-((1-hydroxy-6-((((5-hydroxy-7-sulphonato-2-naphthyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)benzoate?

  • Answer : Synthesis typically involves azo coupling reactions under controlled pH (4–6) and temperature (0–5°C) to stabilize intermediates. Purification requires membrane separation technologies (e.g., nanofiltration) to isolate the compound from sulfonated byproducts . Characterization via UV-Vis spectroscopy (λmax ~450–500 nm for azo groups) and elemental analysis (C, H, N, S content) validates purity. Solubility in aqueous alkaline solutions (pH >9) is critical for further applications .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H, ¹³C, and 2D-COSY) resolves aromatic proton environments and sulfonate group positions. FTIR identifies carbonyl (1650–1700 cm⁻¹) and azo (1450–1550 cm⁻¹) bonds. X-ray diffraction (XRD) or computational density functional theory (DFT) modeling predicts crystal packing and electronic transitions .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying environmental conditions (e.g., UV exposure, pH extremes)?

  • Answer : Design accelerated aging experiments:

  • Photostability : Expose to UV light (λ = 365 nm) in a controlled chamber; monitor degradation via HPLC-MS to identify breakdown products (e.g., naphthalene sulfonic acid derivatives) .
  • pH Stability : Test solubility and structural integrity across pH 2–12 using dynamic light scattering (DLS) and zeta potential measurements to assess aggregation or sulfonate group dissociation .

Q. What experimental frameworks are suitable for studying its interactions with biological macromolecules (e.g., proteins, DNA)?

  • Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Ka) with model proteins (e.g., bovine serum albumin). For DNA interactions, employ ethidium bromide displacement assays monitored via fluorescence quenching. Molecular docking simulations (AutoDock/Vina) can predict binding sites aligned with sulfonate and azo motifs .

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected solubility or reactivity)?

  • Answer : Apply DFT to calculate partial charges on sulfonate groups, explaining solubility anomalies. Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) reveal hydration shells and aggregation tendencies. Compare simulated NMR/UV spectra with experimental data to validate hypotheses .

Q. What strategies address discrepancies in reported synthetic yields or byproduct profiles?

  • Answer : Conduct a fractional factorial design (FFD) to isolate critical variables (e.g., temperature, reactant stoichiometry). Use LC-MS/MS to track intermediate formation and optimize reaction quenching. Cross-reference with analogous azo compounds (e.g., disodium sulfonated naphthalene derivatives) to identify shared mechanistic bottlenecks .

Methodological Guidance for Data Interpretation

Q. How should researchers integrate spectroscopic data with computational results to validate structural hypotheses?

  • Answer : Overlay experimental NMR chemical shifts with DFT-predicted values (GIAO method) to confirm assignments. Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and correlate with observed λmax. Discrepancies >10 nm suggest unaccounted solvent effects or tautomeric forms .

Q. What statistical approaches are recommended for analyzing dose-response or kinetic data in toxicity studies?

  • Answer : Apply nonlinear regression (e.g., Hill equation) to model IC50/EC50 values. For kinetic data, use pseudo-first/second-order fitting with Akaike information criterion (AIC) to select optimal models. Bootstrap resampling (n=1000 iterations) quantifies uncertainty in parameter estimates .

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